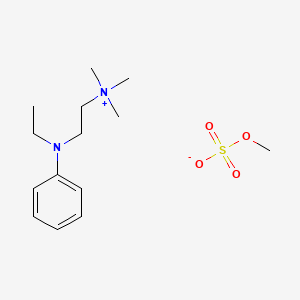

Ethanaminium, 2-(ethylphenylamino)-N,N,N-trimethyl-, methyl sulfate

Description

This compound is a quaternary ammonium salt characterized by a trimethylammonium core linked to an ethylphenylamino group, with a methyl sulfate counterion. It serves as a monomer or intermediate in synthesizing polymeric materials, particularly Polyquaternium-5, a copolymer used in cosmetics and personal care products for its antistatic and conditioning properties . Its molecular structure combines cationic and aromatic functionalities, enhancing solubility in polar solvents and interaction with negatively charged surfaces (e.g., hair or textiles).

Key attributes:

Properties

CAS No. |

40082-68-6 |

|---|---|

Molecular Formula |

C14H26N2O4S |

Molecular Weight |

318.43 g/mol |

IUPAC Name |

2-(N-ethylanilino)ethyl-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C13H23N2.CH4O4S/c1-5-14(11-12-15(2,3)4)13-9-7-6-8-10-13;1-5-6(2,3)4/h6-10H,5,11-12H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

LHZHWDRGRQFKTF-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC[N+](C)(C)C)C1=CC=CC=C1.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Polyquaternium-5

Polyquaternium-5 (CAS 26006-22-4) is a copolymer of the target compound with acrylamide. Differences include:

- Molecular weight: Polymeric form (high $ Mw $) vs. monomeric form (lower $ Mw $).

- Functionality: The polymer exhibits enhanced film-forming and viscosity-modifying properties due to its extended chain structure, whereas the monomer acts primarily as a cationic surfactant .

| Property | Ethanaminium, 2-(ethylphenylamino)-N,N,N-trimethyl-, methyl sulfate | Polyquaternium-5 |

|---|---|---|

| Molecular Formula | $ C{14}H{25}N2O4S $ | Polymer of $ C{14}H{25}N2O4S $ and acrylamide |

| State | Crystalline solid | Aqueous solution or gel |

| Primary Use | Monomer for polymers | Cosmetic conditioning agent |

| Charge Density | High (monomeric cation) | Moderate (distributed along chain) |

Fluorinated Ethanaminium Salts

Compounds like Ethanaminium, 2-[[(heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, iodide (CAS 57765-32-9) feature fluorinated alkyl chains, imparting unique properties:

- Hydrophobicity : Fluorinated chains increase lipid solubility and thermal stability.

- Applications : Used in firefighting foams and waterproof coatings, contrasting with the hydrophilic, cosmetic-focused target compound .

| Property | Target Compound | Fluorinated Analog (CAS 57765-32-9) |

|---|---|---|

| Counterion | Methyl sulfate | Iodide |

| Solubility | Water-soluble | Lipid-soluble |

| Environmental Impact | Biodegradable | Persistent in environment |

Simpler Ethanamine Sulfates

Ethanamine, N-ethyl-N-methyl-, sulfate (1:1) (CAS 612072-25-0) lacks the phenyl group, resulting in:

- Reduced aromatic interactions : Lower affinity for hydrophobic surfaces.

| Property | Target Compound | N-Ethyl-N-methyl-ethanamine sulfate |

|---|---|---|

| Aromatic Group | Present (ethylphenylamino) | Absent |

| Charge Density | High | Moderate |

| Application Scope | Polymers, cosmetics | Industrial surfactants |

Hydroxyethyl-Stearate Modified Ethanaminium

Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate (CAS 13441-22-0) incorporates hydroxyethyl and stearate groups:

- Amphiphilicity : Balances cationic and lipophilic properties for emulsification.

- Applications : Used in skincare products for moisturizing and emulsifying .

| Property | Target Compound | Hydroxyethyl-Stearate Analog |

|---|---|---|

| Hydrophobic Group | Ethylphenylamino | Stearate (C18 chain) |

| Function | Cationic charge carrier | Emulsifier |

| Solubility Profile | Polar solvents | Both polar and nonpolar solvents |

Key Research Findings

- Charge Density vs. Performance: The target compound’s high charge density improves antistatic efficiency in hair care products compared to non-aromatic analogs .

- Environmental Concerns : Fluorinated analogs (e.g., CAS 57765-32-9) face regulatory restrictions due to bioaccumulation, whereas the target compound is more environmentally benign .

- Cost-Effectiveness : Simpler ethanamine sulfates (e.g., CAS 612072-25-0) are cheaper but less effective in high-performance applications like UV-stable polymers .

Table 1: Functional Group Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanaminium, 2-(ethylphenylamino)-N,N,N-trimethyl-, methyl sulfate, and what methodological challenges arise during its purification?

- Answer : The compound is synthesized via quaternization of tertiary amines with methyl sulfate. A common approach involves reacting 2-(ethylphenylamino)-N,N-dimethylethanamine with methyl sulfate under anhydrous conditions. Key challenges include controlling exothermic reactions and minimizing hydrolysis of the methyl sulfate group. Purification often requires repeated recrystallization in polar aprotic solvents (e.g., acetonitrile) or preparative HPLC to remove unreacted amines and byproducts. Yield optimization relies on stoichiometric precision and inert atmosphere conditions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Answer :

- NMR : -NMR confirms the presence of trimethylammonium protons (δ ~3.2–3.5 ppm) and the ethylphenylamino moiety (δ ~6.8–7.4 ppm). -NMR verifies the quaternary ammonium center (δ ~55–65 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the counterion arrangement and steric effects of the ethylphenyl group. SHELX software is widely used for refinement, particularly for handling twinned crystals or high-resolution data .

Q. What solvent systems are optimal for studying this compound’s stability in aqueous and non-aqueous environments?

- Answer : Stability assays in aqueous buffers (pH 4–9) reveal hydrolysis of the methyl sulfate group at pH >6. Non-aqueous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred for long-term storage. Degradation kinetics can be monitored via ion chromatography (IC) to quantify sulfate release .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylphenylamino substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The ethylphenyl group introduces steric hindrance, reducing accessibility to the ammonium center. Density Functional Theory (DFT) calculations show that electron-donating substituents on the phenyl ring stabilize the transition state in SN2 reactions. Experimental validation involves comparing reaction rates with analogues (e.g., methylphenyl or hydrogen substituents) using kinetic profiling .

Q. What strategies resolve contradictory data in studies reporting variable bioactivity or catalytic efficiency of this compound?

- Answer : Discrepancies often arise from impurities (e.g., residual amines) or solvent-dependent conformational changes. Researchers should:

- Standardize purity thresholds (e.g., ≥98% by HPLC).

- Perform activity assays in multiple solvents (e.g., water vs. methanol).

- Use multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as acetylcholinesterase or ion channels?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities. Key parameters include:

- Electrostatic potential maps to assess cation-π interactions with aromatic residues.

- Free energy perturbation (FEP) to quantify binding energy changes upon structural modifications. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. What experimental designs are recommended for investigating the compound’s role in stabilizing micellar or liposomal formulations?

- Answer :

- Critical micelle concentration (CMC) determination : Conduct conductivity or fluorescence probe assays (e.g., pyrene emission spectra).

- Liposomal encapsulation efficiency : Use dynamic light scattering (DLS) for size distribution and UV-Vis spectroscopy for drug-loading quantification.

- Stability under physiological conditions : Monitor leakage rates via dialysis membranes and LC-MS .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric synthesis with chiral catalysts (e.g., BINAP-ruthenium complexes). Enantiomeric excess (ee) is quantified via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Methodological Notes

- Contradictory Evidence : Some studies report conflicting bioactivity data due to unaccounted solvent effects or impurities. Cross-validation with orthogonal analytical methods (e.g., NMR, HPLC, and IC) is essential .

- Software Tools : SHELX remains a gold standard for crystallographic refinement, but its limitations in handling low-resolution data necessitate complementary tools like Olex2 or Phenix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.